molecular formula C10H8N2O B11916665 2-Quinoxalineacetaldehyde CAS No. 545423-99-2

2-Quinoxalineacetaldehyde

Cat. No.: B11916665
CAS No.: 545423-99-2
M. Wt: 172.18 g/mol
InChI Key: AVTNUSRIFTVEND-UHFFFAOYSA-N
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Description

2-Quinoxalineacetaldehyde (CAS No. 1593-08-4), also known as quinoxaline-2-carboxaldehyde, is a heterocyclic organic compound with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol . It is characterized by a quinoxaline backbone—a bicyclic structure consisting of two fused benzene and pyrazine rings—substituted with an aldehyde functional group at the 2-position. This aldehyde group confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and bioactive heterocycles .

The compound is synthesized via oxidation of 2-(D-arabino-tetrahydroxybutyl)quinoxaline using sodium metaperiodate in aqueous acetic acid, yielding 63% after purification . Its applications span laboratory research and industrial manufacturing, with identified uses in enzyme inhibition studies and as a precursor for antiproliferative agents . Safety data highlight its stability under recommended storage conditions but caution against exposure to strong oxidizing agents due to hazardous decomposition products (e.g., carbon monoxide, nitrogen oxides) .

Properties

CAS No.

545423-99-2

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-quinoxalin-2-ylacetaldehyde

InChI

InChI=1S/C10H8N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,6-7H,5H2

InChI Key

AVTNUSRIFTVEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinoxalin-2-yl)acetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. This reaction forms the quinoxaline ring, which is then further functionalized to introduce the aldehyde group at the 2-position. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production of 2-(Quinoxalin-2-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group in 2-quinoxalineacetaldehyde undergoes acid- or base-catalyzed condensation with amines and ketones. For example:

  • Schiff Base Formation : Reacts with primary amines (e.g., 4-aminophenol) to form imine derivatives. A study demonstrated 70–85% yields in ethanol under reflux conditions .

  • Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile), it forms α,β-unsaturated products. Reaction temperatures of 80–100°C in DMF catalyzed by piperidine achieved 65–78% yields.

Reaction TypeConditionsYield (%)ByproductsReference
Schiff BaseEthanol, Δ70–85H₂O
KnoevenagelDMF, 80°C65–78NH₃

Cyclization Reactions

The compound facilitates heterocyclic ring formation:

  • Quinoxaline-Fused Systems : Reacts with 1,2-diamines to form tricyclic quinoxaline derivatives. A 2021 study reported 49–98% yields using iron catalysts in toluene at 150°C .

  • Benzimidazole Synthesis : Under oxidative conditions (e.g., TBHP), forms 2-benzimidazoyl quinoxalines via radical intermediates. Control experiments with radical scavengers (BHT, TMEPO) reduced yields to <10%, confirming a radical pathway .

Nucleophilic Additions

The aldehyde group is susceptible to nucleophilic attack:

  • Grignard Reagents : Reacts with methylmagnesium bromide to form secondary alcohols, isolated in 82% yield.

  • Reductive Amination : With sodium cyanoborohydride and benzylamine, produces N-benzyl derivatives (89% yield) .

Oxidation and Reduction

  • Oxidation : Using KMnO₄ in acidic media, the aldehyde oxidizes to 2-quinoxalineacetic acid (74% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to 2-quinoxalineethanol (91% yield) .

Cross-Coupling Reactions

Participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids, forms biarylquinoxalines. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME) achieved 68–76% yields .

Radical-Mediated Transformations

In the presence of tert-butyl hydroperoxide (TBHP), generates carbon-centered radicals for:

  • C–H Functionalization : Forms alkylated quinoxalines via hydrogen atom transfer (HAT) mechanisms. Yields dropped to <5% with BHT, confirming radical dependence .

Mechanistic Insights

Key steps in its reactivity include:

  • Aldehyde Activation : Protonation or coordination with Lewis acids (e.g., Fe³⁺) enhances electrophilicity .

  • Cyclopentadienyl Iron Catalysis : Facilitates simultaneous oxidation of alcohols and reduction of nitro groups in one-pot syntheses .

  • Radical Chain Propagation : TBHP-derived hydroxyl radicals abstract hydrogen from α-hydroxy acids, generating aldehyde equivalents .

Scientific Research Applications

Medicinal Chemistry Applications

2-Quinoxalineacetaldehyde is primarily recognized for its biological activities, particularly in the development of novel therapeutic agents. It has been studied for its potential in treating various diseases, including cancer, diabetes, and infectious diseases.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of quinoxaline derivatives, including this compound, against different cancer cell lines. Research indicates that these compounds can inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer TypeIC50 (µg/mL)Mechanism of Action
This compoundColon Cancer96.19Inhibition of COX-2
Quinoxaline Derivative ABreast Cancer99.02Inhibition of LDHA
Quinoxaline Derivative BLung Cancer121.55Targeting receptor tyrosine kinases

Antimicrobial Properties

The compound exhibits a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. Studies have shown that it can effectively inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundPathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1532 µg/mL
Quinoxaline Derivative CEscherichia coli1816 µg/mL
Quinoxaline Derivative DCandida albicans208 µg/mL

Materials Science Applications

In addition to its medicinal properties, this compound has been explored for applications in materials science, particularly in the synthesis of luminescent materials and sensors.

Luminescent Materials

Recent advancements have led to the development of quinoxaline-based azamacrocycles that exhibit aggregation-induced emission (AIE). These materials are promising for applications in photonics and sensor technology due to their unique optical properties .

Table 3: Properties of Quinoxaline-based Luminescent Materials

MaterialEmission Wavelength (nm)Quantum Yield (%)Application Area
Azamacrocycle A45075Sensor Development
Azamacrocycle B52080Photonic Devices

Case Study: Development of Anticancer Agents

A study conducted on the synthesis of various quinoxaline derivatives demonstrated that introducing specific substituents could enhance their anticancer activity significantly. The research focused on the structure-activity relationship (SAR) and identified key functional groups that improved efficacy against colorectal cancer cells .

Case Study: Antimicrobial Efficacy Against Trypanosoma cruzi

Another significant study evaluated the efficacy of quinoxaline N,N-dioxide derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated a strong correlation between the chemical structure and biological activity, paving the way for new treatments for this neglected tropical disease .

Mechanism of Action

The mechanism of action of 2-(Quinoxalin-2-yl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below, 2-quinoxalineacetaldehyde is compared to structurally related compounds, emphasizing synthesis, reactivity, and biological activity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity Synthetic Pathway
This compound Quinoxaline + aldehyde Aldehyde (-CHO) 158.16 Enzyme inhibition Oxidation of 2-(D-arabino-tetrahydroxybutyl)quinoxaline
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides Quinoxaline + sulfanyl + acetamide Sulfanyl (-S-), acetamide (-CONHR) ~300–350 (varies by alkyl group) Selective enzyme inhibition via homodimer stabilization Condensation of ethyl chloroacetate with quinoxaline derivatives
2-Phenyl-quinoxaline analogs Quinoxaline + phenyl Phenyl (-C₆H₅) ~230–250 Antiproliferative activity (breast cancer) Diazotization and coupling with phenyl diazonium chloride
2-Hydroxy-3-triazolylquinoxaline Quinoxaline + hydroxyl + triazole Hydroxyl (-OH), triazole ~250–270 Antimicrobial, anticancer Cyclization of hydrazones with lead tetraacetate

Key Findings:

Reactivity and Functionalization: The aldehyde group in this compound enables nucleophilic additions (e.g., formation of hydrazones, thiosemicarbazones), which are pivotal for synthesizing heterocyclic systems like triazoles . In contrast, sulfanyl- or phenyl-substituted analogs require multistep functionalization (e.g., diazonium coupling, alkylation) .

N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides: Exhibit superior selectivity in enzyme inhibition due to sulfanyl and acetamide groups enhancing binding affinity . 2-Phenyl-quinoxaline analogs: Demonstrate potent antiproliferative effects against breast cancer cells, attributed to phenyl group-induced steric and electronic modulation .

Safety and Handling: this compound requires stringent precautions (gloves, face shields) due to its irritant properties and hazardous decomposition . Sulfanyl-acetamide derivatives, while less volatile, may pose similar risks due to sulfur content .

Biological Activity

2-Quinoxalineacetaldehyde is a compound derived from the quinoxaline family, which has garnered attention due to its diverse biological activities. Quinoxaline derivatives are known for their potential as therapeutic agents, exhibiting a range of properties including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with aldehydes. Various synthetic routes have been explored to optimize yield and purity. For example, a recent study demonstrated a method involving the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions to produce substituted quinoxalines .

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds containing the quinoxaline nucleus exhibit broad-spectrum activity against various bacterial and fungal strains. For instance, studies have reported that certain quinoxaline derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations . The mechanism of action often involves interference with DNA synthesis and cell wall integrity.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Escherichia coli10 µg/mL
Candida albicans15 µg/mL

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting the cell cycle and activating pro-apoptotic pathways. For example, one study reported that a related quinoxaline compound exhibited an IC50 value of 7.8 µM against HCT116 colon carcinoma cells, indicating potent anticancer activity .

Cell LineIC50 (µM)Mechanism of Action
HCT1167.8Apoptosis induction
HepG212.3Cell cycle arrest
MCF-710.5ROS generation

The biological activity of this compound is attributed to several mechanisms:

  • DNA Interference : Quinoxalines can inhibit DNA synthesis by generating reactive oxygen species (ROS) that damage cellular components .
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancer cells .
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 and Src kinases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various quinoxaline derivatives for their antimicrobial properties against clinical isolates. The results indicated that compounds with aldehyde substitutions exhibited enhanced activity compared to their non-substituted counterparts.
  • Cytotoxicity in Cancer Cells : Another research project investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 2-Quinoxalineacetaldehyde?

  • Methodological Answer : A common approach involves condensation reactions using precursors such as glyoxylic acid and o-phenylenediamine under controlled pH and temperature conditions. Modifications may include catalytic systems (e.g., acidic or basic catalysts) to optimize yield. Reaction intermediates should be characterized via thin-layer chromatography (TLC) or NMR to monitor progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key methods include:

  • NMR Spectroscopy : For structural elucidation of the aldehyde group (δ ~9-10 ppm in 1^1H NMR) and quinoxaline ring protons.
  • FT-IR : To confirm the aldehyde stretching vibration (~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : For molecular weight verification (theoretical m/z = 158.16 for [M+^+]) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS H319: eye irritation risk).
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

Q. How should researchers prepare stock solutions of this compound for biological assays?

  • Methodological Answer : Dissolve in anhydrous dimethyl sulfoxide (DMSO) to prevent aldehyde oxidation. Confirm solubility via UV-Vis spectroscopy (λ max ~250-300 nm for quinoxaline derivatives). Store aliquots at -20°C under inert gas (N2_2 or Ar) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct kinetic experiments at pH 2-12, monitoring degradation via HPLC or UV-Vis at timed intervals.
  • Data Reconciliation : Use Arrhenius plots to model degradation rates and identify pH-dependent decomposition pathways (e.g., hydrolysis of the aldehyde group) .

Q. What experimental strategies validate the catalytic role of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Probes : Employ isotopic labeling (e.g., 13^{13}C-aldehyde) to track bond formation in reaction intermediates via 13^{13}C NMR.
  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. How do researchers address discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer :

  • Comparative Toxicity Assays : Perform parallel in vitro assays (e.g., MTT or Ames tests) under standardized conditions (e.g., ISO 10993-5).
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to account for variability in cell lines or exposure durations .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to assess reaction feasibility .

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